molecular formula C16H13ClFNO2 B2482743 7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1340786-42-6

7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2482743
CAS No.: 1340786-42-6
M. Wt: 305.73
InChI Key: FUUCIWOXQQBOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a chloro group at the 7th position and a fluorobenzyl group at the 4th position on the benzoxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the formation of the benzoxazepine ring through a cyclization reaction. This can be achieved by reacting an appropriate ortho-substituted aniline with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced at the 7th position through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached to the 4th position via a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophilic substitution with alkyl halides in the presence of a base, electrophilic substitution with halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted benzoxazepine derivatives with various functional groups.

Scientific Research Applications

7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-(4-methylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure with a methyl group instead of a fluorine atom.

    7-chloro-4-(4-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorobenzyl group in 7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

7-chloro-4-[(4-fluorophenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO2/c17-13-3-6-15-12(7-13)9-19(16(20)10-21-15)8-11-1-4-14(18)5-2-11/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUCIWOXQQBOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.